REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].C(N(CC)CC)C.[CH2:14]([O:21][C:22](ON1C(=O)CCC1=O)=[O:23])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1COCC1>[OH:4][CH2:3][C:2]([NH:1][C:22](=[O:23])[O:21][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([CH3:6])[CH3:5]
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
NC(CO)(C)C
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Name
|
|
Quantity
|
1.7 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
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Details
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at room temperature for an additional hour
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Type
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CONCENTRATION
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Details
|
The reaction was concentrated
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (100 mL)
|
Type
|
EXTRACTION
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Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed sequentially with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with a gradient of ethyl acetate in dichloromethane (0-20%)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)(C)NC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |